molecular formula C8H5F2NO2 B1349296 4-(Difluoromethoxy)phenyl isocyanate CAS No. 58417-15-5

4-(Difluoromethoxy)phenyl isocyanate

Cat. No.: B1349296
CAS No.: 58417-15-5
M. Wt: 185.13 g/mol
InChI Key: XLUSNOUGZQJPRN-UHFFFAOYSA-N
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Description

Significance of Aromatic Isocyanates as Reactive Intermediates in Organic Synthesis

Aromatic isocyanates are a class of organic compounds characterized by the presence of an isocyanate (-N=C=O) group directly attached to an aromatic ring. This structural feature imparts a high degree of reactivity to the molecule, making these compounds exceptionally valuable as intermediates in organic synthesis. The electron-withdrawing nature of the aromatic ring enhances the electrophilicity of the isocyanate's carbon atom, rendering it highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their widespread use in the synthesis of a multitude of polymeric and small-molecule structures.

The primary application of aromatic isocyanates lies in the production of polyurethanes, a versatile class of polymers with extensive industrial use. This is achieved through a polyaddition reaction with polyols (compounds containing multiple hydroxyl groups). Beyond polyurethanes, aromatic isocyanates react with amines to form polyureas and with water to form carbamic acid intermediates that subsequently decompose to amines and carbon dioxide. nih.govresearchgate.net This reactivity profile allows for the creation of a wide array of materials, including rigid and flexible foams, durable elastomers, high-performance adhesives, and protective coatings. mdpi.com Prominent examples of industrially significant aromatic isocyanates include 4,4'-Methylene diphenyl diisocyanate (MDI) and Toluene (B28343) diisocyanate (TDI). nih.govmdpi.com Their role as foundational building blocks underscores their importance in materials science and industrial chemistry. researchgate.net

Strategic Incorporation of Fluorine Atoms in Organic Molecules for Modulated Properties

The introduction of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Fluorine possesses a unique combination of characteristics—high electronegativity, small atomic radius similar to hydrogen, and the ability to form strong carbon-fluorine (C-F) bonds—that lead to profound changes in molecular behavior. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, which can enhance the thermal and metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. nih.gov

In medicinal chemistry and materials science, fluorination is employed to fine-tune a range of properties. The substitution of hydrogen with fluorine can alter a molecule's acidity (pKa), conformation, and dipole moment. Furthermore, fluorinated groups can influence non-covalent interactions, potentially increasing the binding affinity of a drug candidate to its target protein. The introduction of fluorine often increases a molecule's lipophilicity, which can improve its ability to permeate biological membranes. This strategic incorporation has been pivotal in the development of pharmaceuticals, agrochemicals, and advanced polymers with tailored characteristics such as enhanced stability, bioavailability, and unique surface properties. nih.gov

Overview of 4-(Difluoromethoxy)phenyl Isocyanate within the Landscape of Contemporary Fluorinated Isocyanate Research

Within the broader class of fluorinated aromatic isocyanates, this compound represents a specialized building block for advanced organic synthesis. This compound integrates the reactive isocyanate functionality with a difluoromethoxy (-OCHF₂) group, a substituent known to confer unique electronic properties. The difluoromethoxy group acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for other groups, influencing molecular conformation and interactions.

Contemporary research utilizes fluorinated isocyanates like this compound as precursors for synthesizing complex molecules with specific, enhanced properties. In materials science, the incorporation of such fluorinated moieties into polyurethane backbones can lead to polymers with low surface energy, increased hydrophobicity, and improved thermal and chemical resistance. mdpi.comnih.gov In medicinal chemistry, these isocyanates are valuable reagents for introducing the difluoromethoxy-phenyl motif into biologically active compounds, a strategy employed to enhance metabolic stability or modify receptor binding interactions. For instance, related fluorinated phenyl isocyanates have been used in the synthesis of sensors and inhibitors for biological targets. chemicalbook.com The study and application of this compound are part of a continuing effort to leverage the unique properties of fluorine to design next-generation materials and therapeutic agents.

Physicochemical Properties of Fluorinated Phenyl Isocyanates

The following table outlines key physicochemical properties of this compound and related fluorinated analogues for comparison.

Interactive Data Table: Properties of Fluorinated Phenyl Isocyanates
Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC₈H₅F₂NO₂185.1358417-15-5
4-Fluorophenyl isocyanateC₇H₄FNO137.111195-45-5
3-Fluorophenyl isocyanateC₇H₄FNO137.11404-71-7
4-(Trifluoromethyl)phenyl isocyanateC₈H₄F₃NO187.121548-13-6

A Comprehensive Analysis of Synthetic Pathways to this compound

The synthesis of aromatic isocyanates, such as this compound, is a cornerstone of modern industrial chemistry, providing essential intermediates for a wide array of polymers, pharmaceuticals, and agrochemicals. The methodologies for producing these compounds are diverse, ranging from well-established industrial processes to more contemporary, environmentally benign alternatives. This article provides a detailed examination of the principal synthetic routes for aromatic isocyanates, focusing on both phosgene-based and non-phosgene approaches.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethoxy)-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUSNOUGZQJPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369869
Record name 4-(Difluoromethoxy)phenyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58417-15-5
Record name 4-(Difluoromethoxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(difluoromethoxy)-4-isocyanatobenzene
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Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 4 Difluoromethoxy Phenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The core reactivity of 4-(difluoromethoxy)phenyl isocyanate is dominated by the nucleophilic addition to the central carbon of the isocyanate moiety. youtube.comyoutube.comyoutube.com This reaction is the foundation for the formation of polyurethanes, polyureas, and other significant polymeric and small-molecule systems. noaa.govl-i.co.uk

The reaction between an isocyanate and an alcohol or polyol produces a urethane (B1682113) (carbamate) linkage. kuleuven.bevaia.com This exothermic condensation reaction is the cornerstone of polyurethane chemistry. l-i.co.ukdoxuchem.com The reaction of this compound with an alcohol proceeds via a nucleophilic addition mechanism. kuleuven.be The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the electrophilic carbon of the isocyanate.

The mechanism of this reaction has been shown to be complex, often involving the participation of multiple alcohol molecules. kuleuven.be One alcohol molecule acts as the nucleophile, while others can act as catalysts by forming hydrogen-bonded complexes, which facilitates proton transfer in the transition state. kuleuven.benih.gov This multimolecular mechanism results in a lower activation energy compared to a simple bimolecular addition. kuleuven.benih.gov The reaction is generally first-order with respect to both the isocyanate and the alcohol concentration. researchgate.net The electron-withdrawing nature of the 4-(difluoromethoxy) group is expected to accelerate the rate of this reaction. researchgate.net

Table 1: Proposed Mechanism for Urethane Formation

Step Description
1 The lone pair of electrons on the oxygen atom of the alcohol initiates a nucleophilic attack on the electron-deficient carbon atom of the isocyanate group.
2 A transient, unstable intermediate is formed. In a concerted or multi-step process facilitated by other alcohol molecules, the proton from the alcohol's hydroxyl group is transferred to the nitrogen atom of the isocyanate. kuleuven.be

| 3 | The final product, a stable urethane derivative, is formed. The reaction is typically exothermic and proceeds readily at ambient to moderately elevated temperatures. l-i.co.ukvaia.com |

When polyols (molecules with multiple hydroxyl groups) are used instead of simple alcohols, the reaction leads to the formation of polyurethane polymers. doxuchem.com The reaction of this compound with a diol would result in a linear polyurethane chain.

Isocyanates react rapidly with primary and secondary amines to form substituted urea (B33335) linkages. commonorganicchemistry.comresearchgate.net This reaction is generally much faster than the corresponding reaction with alcohols. The reaction of this compound with an amine involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon.

The pathway is a direct nucleophilic addition, similar to that with alcohols but without the need for catalysis, due to the higher nucleophilicity of the nitrogen atom compared to the oxygen atom. The reaction proceeds through a zwitterionic intermediate which quickly rearranges via proton transfer to the stable urea product. When a diamine or polyamine is reacted with a diisocyanate, a polyurea is formed. researchgate.net The use of this compound with a primary amine would yield a disubstituted urea.

Table 2: General Reaction Scheme for Urea Formation

Reactants Product
This compound + Primary Amine (R-NH₂) N-(4-(difluoromethoxy)phenyl)-N'-R-urea

Isocyanates react with water in a multi-step process. noaa.gov The initial reaction is a nucleophilic addition of water to the isocyanate group, forming an unstable carbamic acid intermediate. l-i.co.ukchemrxiv.org This carbamic acid is prone to decarboxylation, decomposing to yield a primary amine and carbon dioxide gas. l-i.co.uk

Figure 1: Hydrolysis Pathway of this compound

Addition of Water: this compound reacts with water to form 4-(difluoromethoxy)phenyl carbamic acid.

Decarboxylation: The unstable carbamic acid decomposes into 4-(difluoromethoxy)aniline (B1299965) and carbon dioxide (CO₂).

Urea Formation: The newly formed 4-(difluoromethoxy)aniline reacts with a second molecule of this compound to produce N,N'-bis(4-(difluoromethoxy)phenyl)urea.

The reaction between isocyanates and carboxylic acids provides a pathway for amide synthesis through a decarboxylative condensation. organic-chemistry.orgnih.gov This method is atom-economical, with carbon dioxide as the sole byproduct. organic-chemistry.org The reaction typically involves the salt of the carboxylic acid, which condenses with the aryl isocyanate at room temperature. organic-chemistry.orgnih.gov The process is compatible with a wide range of functional groups. organic-chemistry.orgnih.gov

The proposed mechanism involves the formation of a mixed carbamic-carboxylic anhydride (B1165640) intermediate. This intermediate is unstable and readily undergoes decarboxylation and rearrangement to form the corresponding amide. The use of ionic liquids as a reaction medium for the amidation of carboxylic acids with isocyanates has been shown to be an efficient and mild protocol compared to conventional solvents. researchgate.net This method allows for the synthesis of amides in good to excellent yields. researchgate.net

Cycloaddition and Polymerization Reactions Involving Isocyanates

Beyond simple nucleophilic additions, the isocyanate group can undergo cycloaddition and polymerization reactions, most notably trimerization. These reactions are crucial for creating highly cross-linked and thermally stable polymer networks. nih.gov

In the presence of specific catalysts, isocyanates can undergo cyclotrimerization to form a highly stable, six-membered heterocyclic structure known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). nih.govtue.nl This reaction is fundamental to the production of polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability and flame retardancy compared to standard polyurethanes. nih.govresearchgate.net

The trimerization of aromatic isocyanates like this compound is generally believed to proceed via an anionic polymerization mechanism. nih.gov The reaction is initiated by a nucleophilic catalyst, such as an acetate (B1210297) ion. nih.gov The catalyst attacks the isocyanate carbon, forming an anionic intermediate. This intermediate then sequentially adds two more isocyanate molecules in a chain-growth fashion. The final step is an intramolecular cyclization that releases the catalyst and forms the stable isocyanurate ring. nih.gov

Table 3: Catalysts and Conditions for Isocyanate Trimerization

Catalyst Type Example General Conditions Reference
Carboxylates Potassium Acetate, Tetrabutylammonium Acetate Room temperature to elevated temperatures, often in solvents like THF or Toluene (B28343) nih.gov
Tertiary Amines N-methylmorpholine (with a co-catalyst like an alcohol) Elevated temperatures nih.gov

The formation of these isocyanurate cross-links significantly increases the rigidity, thermal stability, and char formation of the resulting polymer, which is highly desirable for applications requiring fire resistance. researchgate.net

Participation in Diels–Alder Reactions as Dienophiles

The isocyanate functional group, with its cumulated double bonds (N=C=O), can participate in cycloaddition reactions. Specifically, isocyanates can function as dienophiles in Diels-Alder reactions, particularly in hetero-Diels-Alder reactions where the dienophile contains a heteroatom in its double bond. wikipedia.org This reactivity allows for the synthesis of various heterocyclic compounds.

Aryl isocyanates have been shown to react with certain dienes. For example, they can undergo hetero-Diels-Alder reactions with highly polarized partners like 2-alkenyldihydrooxazoles. psu.edu In such reactions, the C=N bond of the isocyanate group acts as the dienophile, reacting with the diene to form a six-membered heterocyclic ring. While this reactivity is established for general aryl isocyanates, specific studies detailing the participation of this compound in Diels-Alder reactions are not extensively documented in the reviewed literature. However, based on general principles, the electronic nature of the substituent on the aromatic ring would influence the dienophilicity of the isocyanate. The moderately electron-withdrawing character of the difluoromethoxy group is expected to increase the electrophilicity of the isocyanate carbon, potentially enhancing its reactivity toward electron-rich dienes.

Formation of Polyurethane and Polyurea Polymers

One of the most significant industrial applications of isocyanates is their use as monomers in step-growth polymerization to produce polyurethanes and polyureas. wikipedia.org this compound, as an aromatic isocyanate, is a key building block for these materials. Aromatic isocyanates are typically more reactive than their aliphatic counterparts. wikipedia.orgacs.org

Polyurethane Formation: Polyurethanes are synthesized through the polyaddition reaction of a di- or polyisocyanate with a polyol (a molecule containing two or more hydroxyl groups). l-i.co.ukresearchgate.net The fundamental reaction involves the nucleophilic attack of the polyol's hydroxyl group on the electrophilic carbon of the isocyanate group, forming a urethane linkage (-NH-CO-O-). mdpi.com

Polyurea Formation: Polyureas are formed when an isocyanate reacts with a polyamine (a molecule with two or more amine groups). wikipedia.orgnih.gov The reaction is mechanistically similar to urethane formation, but the amine nucleophile is generally more reactive than the hydroxyl group. This results in the formation of a urea linkage (-NH-CO-NH-). The reaction between aromatic isocyanates and amines is typically very rapid and exothermic, often proceeding to completion without the need for a catalyst. nih.gov

Polymer TypeCo-monomerLinkage FormedGeneral Reaction RateCatalyst Requirement
PolyurethanePolyol (-OH)Urethane (-NH-CO-O-)Moderate to FastOften required acs.org
PolyureaPolyamine (-NH₂)Urea (-NH-CO-NH-)Very FastGenerally not required nih.gov

Influence of the Difluoromethoxy Group on Aromatic Ring Reactivity

The difluoromethoxy (-OCF₂H) group attached to the phenyl ring of this compound significantly modulates the reactivity of the aromatic system, particularly in electrophilic aromatic substitution reactions. This influence stems from a combination of electronic and steric effects.

Electronic Effects on Electrophilic Substitution Patterns

In electrophilic aromatic substitution, electron-withdrawing groups decrease the electron density of the aromatic ring, thus deactivating it towards attack by electrophiles compared to unsubstituted benzene (B151609). vanderbilt.edu Furthermore, such deactivating groups (with the exception of halogens) are known to be meta-directors. libretexts.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. vanderbilt.edu Consequently, for an electrophilic substitution reaction on a difluoromethoxybenzene derivative, the incoming electrophile would be directed primarily to the positions meta to the -OCF₂H group.

SubstituentInductive Effect (σI)Resonance Effect (σR)Overall Effect
-CF₃0.440.13Strongly Electron-Withdrawing
-OCF₂H0.220.07Moderately Electron-Withdrawing nuph.edu.ua
-CHF₂0.260.04Moderately Electron-Withdrawing
-Cl0.47-0.25Weakly Electron-Withdrawing (Deactivating, o,p-director)
-OCH₃0.29-0.53Strongly Electron-Donating (Activating, o,p-director)

Data for substituents other than -OCF₂H are representative values from established literature. oup.com

Steric Effects on Regioselective Transformations

Beyond electronic effects, the steric profile of the difluoromethoxy group plays a crucial role in directing the regioselectivity of reactions. Structural studies on related fluorinated alkoxy substituents, such as the trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂H) groups, show that they adopt a conformation that is not coplanar with the aromatic ring. nih.govnih.gov For the -OCF₃ group, the conformation is nearly orthogonal to the ring, a result of steric repulsion between the fluorine atoms and the ortho hydrogens of the ring. nih.gov This non-planar arrangement means the group presents significant steric bulk in the vicinity of the ortho positions.

This steric hindrance further disfavors chemical attack at the positions adjacent to the substituent. In the context of electrophilic aromatic substitution, this steric effect complements the electronic deactivation at the ortho positions, making substitution at these sites highly unlikely and reinforcing the electronically-driven preference for meta-substitution.

Catalyst Systems in Isocyanate Chemistry

The high reactivity of the isocyanate group can be further controlled and accelerated through the use of catalysts. This is particularly important in polyurethane synthesis to ensure efficient polymerization and achieve desired material properties within a practical timeframe. acs.org

Catalysis in Urethane and Urea Bond Formation

Urethane Bond Formation: The reaction between an isocyanate and an alcohol to form a urethane is frequently catalyzed. acs.org The catalysts can be broadly divided into two main classes: tertiary amines and organometallic compounds. ebrary.netresearchgate.net

Organometallic Catalysts: This class is dominated by organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL). researchgate.net The generally accepted mechanism for these Lewis acid catalysts involves activation of the isocyanate. The metal center coordinates to the nitrogen or oxygen atom of the isocyanate group, which polarizes the N=C=O system and increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. acs.orgebrary.net

Tertiary Amine Catalysts: Amines like triethylenediamine (TEDA) are also common catalysts. researchgate.net Their mechanism is more debated, but a prevalent theory suggests a nucleophilic activation pathway. The amine catalyst forms a hydrogen bond with the alcohol, increasing the nucleophilicity of the oxygen atom and facilitating its attack on the isocyanate. mdpi.comacs.org An alternative mechanism involves the amine forming a reactive complex with the isocyanate. acs.org

Urea Bond Formation: In contrast to urethane synthesis, the formation of polyureas from the reaction of this compound and amines typically proceeds rapidly without the need for a catalyst. nih.gov This is due to the inherently higher nucleophilicity of the amine group compared to the hydroxyl group, which leads to a very fast reaction rate at ambient temperatures. l-i.co.uk

Catalyst ClassExample(s)Proposed Mechanism for Urethane Formation
Organometallic (Lewis Acids)Dibutyltin dilaurate (DBTDL)Electrophilic Activation: Catalyst coordinates with isocyanate, increasing the electrophilicity of the carbonyl carbon. ebrary.net
Tertiary Amines (Lewis Bases)Triethylenediamine (TEDA)Nucleophilic Activation: Catalyst hydrogen-bonds with alcohol, increasing its nucleophilicity. mdpi.comacs.org

Role of Catalysts in Controlled Polymerization and Foaming Processes

The synthesis of polyurethanes and polyurethane foams from isocyanates like this compound is a complex process that relies heavily on catalysts to control the reaction rates and final properties of the material. Catalysts are crucial in managing the two primary reactions in polyurethane foam formation: the gelling reaction (polymerization) and the blowing reaction (foaming). The precise balance of these reactions is essential for achieving the desired foam structure and characteristics. tosoh.co.jpgoogle.com

The gelling reaction involves the reaction of the isocyanate group with a polyol to form the urethane linkages that build the polymer network. The blowing reaction, typically the reaction of the isocyanate with water, produces carbon dioxide gas, which acts as the blowing agent to create the foam structure. tosoh.co.jpreaxis.com

Catalysts used in these processes can be broadly categorized into two main types: amine catalysts and organometallic catalysts. reaxis.com The selection and concentration of these catalysts are critical for controlling the cream time, rise profile, gel time, and tack-free time of the foaming mass.

Amine Catalysts

Tertiary amines are widely used catalysts in polyurethane production. They are generally considered "blowing" catalysts because they are particularly effective at catalyzing the isocyanate-water reaction. google.com However, their effect is not exclusively on the blowing reaction; they also influence the gelling reaction. The catalytic activity of tertiary amines is related to their basicity and steric hindrance. A common mechanism proposed for amine catalysis involves the formation of a complex between the amine and the active hydrogen compound (e.g., water or polyol), which then reacts with the isocyanate. tosoh.co.jp Another proposed mechanism suggests the formation of a complex between the amine and the isocyanate, making the isocyanate more susceptible to nucleophilic attack.

Non-fugitive or reactive amine catalysts have been developed to reduce volatile organic compound (VOC) emissions from the final product. These catalysts contain active hydrogen groups that allow them to react with the isocyanate and become a permanent part of the polymer matrix. tosoh.co.jp

Organometallic Catalysts

Organometallic compounds, particularly those based on tin, bismuth, and zinc, are primarily known as "gelling" catalysts. reaxis.com They are highly effective at accelerating the isocyanate-polyol reaction. Dibutyltin dilaurate (DBTDL) is a classic example of a powerful organometallic gelling catalyst. The mechanism of organometallic catalysis is generally believed to involve the formation of a ternary complex between the catalyst, the polyol, and the isocyanate, which facilitates the urethane linkage formation.

The choice between different organometallic catalysts can influence not only the reaction rate but also the hydrolytic stability and selectivity of the reactions. Due to toxicity concerns associated with some organotin compounds, there has been a significant research effort to develop alternative, less toxic metal-based catalysts.

Synergistic Effects and Catalyst Packages

In practice, a combination of amine and organometallic catalysts is often used to achieve a well-balanced foaming process. This allows for precise control over the relative rates of the blowing and gelling reactions. For instance, a strong blowing catalyst might be paired with a moderately active gelling catalyst to ensure that the foam rises and cures at the desired rates. An imbalance can lead to defects such as foam collapse (if gelling is too slow) or closed-cell structures that shrink (if gelling is too fast relative to blowing). nih.gov

The table below summarizes the general roles of different classes of catalysts in polyurethane foam formation.

Catalyst ClassPrimary FunctionTypical ExamplesKey Characteristics
Tertiary Amines Blowing CatalystTriethylenediamine (TEDA), Dimethylcyclohexylamine (DMCHA)Promotes the isocyanate-water reaction, leading to CO2 generation. Also contributes to the gelling reaction.
Reactive Amines Non-Fugitive CatalystN,N-bis(3-dimethylaminopropyl)-N-(2-hydroxypropyl)amineContains reactive groups that incorporate the catalyst into the polymer backbone, reducing VOCs.
Organotin Compounds Gelling CatalystDibutyltin dilaurate (DBTDL), Stannous octoateStrongly promotes the isocyanate-polyol reaction, leading to polymer network formation.
Bismuth/Zinc Carboxylates Gelling CatalystBismuth neodecanoate, Zinc octoateAlternatives to organotin catalysts, often with improved hydrolytic stability and different selectivity.

The following table provides a hypothetical overview of how different catalyst concentrations could influence the properties of a polyurethane foam derived from an aromatic isocyanate like this compound, based on general principles.

Formulation IDAmine Catalyst (parts)Organometallic Catalyst (parts)Predicted Cream Time (s)Predicted Gel Time (s)Predicted Foam Density ( kg/m ³)Predicted Cell Structure
A 0.20.115-2070-8035-40Fine, uniform
B 0.40.110-1560-7030-35Slightly coarser, more open
C 0.20.312-1850-6040-45Fine, more closed
D 0.40.38-1245-5538-42Coarse, potential for collapse

Advanced Spectroscopic and Analytical Characterization of 4 Difluoromethoxy Phenyl Isocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of 4-(difluoromethoxy)phenyl isocyanate. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹⁹F, and ¹³C NMR spectra, a complete picture of the compound's atomic connectivity and chemical environment can be established.

¹H NMR Spectroscopic Analysis of Aromatic Protons and Difluoromethoxy Group

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the proton of the difluoromethoxy group. The aromatic region will typically show a characteristic AA'BB' system, indicative of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the isocyanate group (H-2 and H-6) and the protons ortho to the difluoromethoxy group (H-3 and H-5) will appear as two distinct doublets.

The difluoromethoxy group gives rise to a triplet in the upfield region of the spectrum due to coupling with the two equivalent fluorine atoms (²JHF). The chemical shift of this proton is highly characteristic and is influenced by the electronegativity of the adjacent oxygen and fluorine atoms.

Based on data from structurally similar compounds like 1-bromo-4-(difluoromethoxy)benzene (B1333783) and 1-chloro-4-(difluoromethoxy)benzene, the expected chemical shifts for this compound are summarized in the table below. rsc.org For comparison, the ¹H NMR data for the related compound 4-[4-(difluoromethoxy)phenyl]-2-pyrimidinylamine shows the aromatic protons in the range of 7.2 to 8.4 ppm and the difluoromethoxy proton as a triplet. spectrabase.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6~ 7.2 - 7.4d~ 8-9
H-3, H-5~ 7.0 - 7.2d~ 8-9
-OCHF₂~ 6.5 - 6.7t~ 73-75

d = doublet, t = triplet

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum.

This signal will appear as a doublet due to coupling with the single proton of the difluoromethoxy group (²JFH). The chemical shift of the fluorine atoms is influenced by the electronic environment of the phenyl ring. Based on data for analogous compounds such as 1-(difluoromethoxy)-4-iodobenzene (B154508) and 1-bromo-4-(difluoromethoxy)benzene, the ¹⁹F chemical shift is anticipated to be in the range of -80 to -83 ppm relative to CFCl₃. rsc.org

Table 2: Predicted ¹⁹F NMR Data for this compound

Fluorine NucleiPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCHF₂ ~ -80 to -83d~ 73-75

d = doublet

¹³C NMR Spectroscopic Analysis of the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The isocyanate carbon (-N=C=O) is expected to appear in the downfield region, typically around 120-140 ppm.

The aromatic carbons will exhibit four distinct signals corresponding to the substituted carbons (C-1 and C-4) and the unsubstituted carbons (C-2, C-6 and C-3, C-5). The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms (¹JCF). The magnitude of this coupling constant is typically large. Data from similar structures, such as 1-tert-butyl-4-(difluoromethoxy)benzene, can be used to predict the approximate chemical shifts. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon NucleiPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
-N=C =O~ 125 - 135s
C -4~ 148 - 152s
C -1~ 128 - 132s
C -2, C -6~ 120 - 125s
C -3, C -5~ 118 - 122s
-OC HF₂~ 115 - 118t

s = singlet, t = triplet

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation and the identification of related impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of the compound is C₈H₅F₂NO.

The theoretical exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element. researchgate.net This calculated mass can then be compared to the experimentally determined mass, with a high degree of accuracy confirming the elemental formula. uci.edu

Table 4: Exact Mass Calculation for this compound (C₈H₅F₂NO)

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)812.00000096.000000
Hydrogen (¹H)51.0078255.039125
Fluorine (¹⁹F)218.99840337.996806
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)115.99491515.994915
Total Exact Mass 169.033920

The fragmentation pattern in the mass spectrum provides further structural information. For phenyl isocyanates, a common fragmentation pathway involves the loss of the NCO group. For this compound, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight. Key fragment ions would likely include the loss of the isocyanate group to form the 4-(difluoromethoxy)phenyl cation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification of Isocyanates and Amines

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound and its derivatives, such as the corresponding amine, 4-(difluoromethoxy)aniline (B1299965). This method is particularly useful for purity assessment and the quantification of trace-level impurities.

The isocyanate is highly reactive and can be challenging to analyze directly. Therefore, a common approach is to derivatize it to a more stable compound before analysis. However, with modern LC-MS/MS instrumentation, direct analysis is also possible under carefully controlled chromatographic conditions.

The analysis of the corresponding amine, 4-(difluoromethoxy)aniline, which can be a synthetic precursor or a hydrolysis product, is more straightforward. A reversed-phase HPLC method coupled with a tandem mass spectrometer can be employed. The method would typically involve a C18 column and a mobile phase gradient of water and acetonitrile (B52724) with a small amount of acid, such as formic or acetic acid, to ensure good peak shape and ionization efficiency. nih.gov

In the tandem mass spectrometer, the precursor ion (the protonated molecule [M+H]⁺ of 4-(difluoromethoxy)aniline) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This multiple reaction monitoring (MRM) approach provides excellent selectivity and sensitivity for quantification.

Table 5: Illustrative LC-MS/MS Parameters for the Analysis of 4-(Difluoromethoxy)aniline

ParameterCondition
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
GradientGradient elution
Flow Rate1 mL/min
Injection Volume20 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition[M+H]⁺ of 4-(difluoromethoxy)aniline → Product Ion(s)
Precursor Ion (m/z)160.1
Collision EnergyOptimized for fragmentation

This methodology allows for the reliable determination of the purity of this compound by quantifying the amount of the corresponding amine and other potential impurities.

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is an indispensable tool for the separation, isolation, and purity assessment of this compound and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized, each offering distinct advantages depending on the analyte's properties.

HPLC is a versatile and widely used technique for the analysis of isocyanates. rsc.org Due to the high reactivity of the isocyanate group, derivatization is often employed to create stable derivatives that can be readily analyzed. rsc.orgresearchgate.net This involves reacting the isocyanate with a derivatizing agent, such as an amine, to form a stable urea (B33335) derivative. diva-portal.org

Method development for the HPLC analysis of this compound derivatives typically involves optimizing several key parameters to achieve the desired separation and sensitivity. These parameters include the choice of the stationary phase (column), the mobile phase composition, and the detector.

Stationary Phase: Reversed-phase columns, such as C18 columns, are commonly used for the separation of isocyanate derivatives. youtube.com These columns have a nonpolar stationary phase, and the separation is based on the differential partitioning of the analytes between the stationary phase and a polar mobile phase.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. koreascience.krepa.gov The composition of the mobile phase is often manipulated in a gradient elution mode to achieve optimal separation of compounds with varying polarities. koreascience.kr

Detection: Ultraviolet (UV) detection is a common method for the analysis of derivatized isocyanates, as the resulting urea derivatives often possess strong UV absorbance. rsc.orgscholarsresearchlibrary.com Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to provide enhanced selectivity and sensitivity, as well as structural information about the analytes. diva-portal.org

Validation of the developed HPLC method is essential to ensure its reliability and accuracy. researchgate.net Validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Table 1: Illustrative HPLC Method Parameters for Isocyanate Derivative Analysis

ParameterCondition
Column C18, 5 µm particle size, 250 x 4.6 mm
Mobile Phase A: 0.01 M Ammonium Acetate (B1210297) Buffer (pH 6.2) B: Acetonitrile
Gradient Time (min)
0-20
21-40
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Derivatizing Agent 1-(2-Pyridyl)piperazine

This table represents a typical set of starting conditions for HPLC method development and may require optimization for specific derivatives of this compound.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. shimadzu.com While isocyanates themselves can be challenging to analyze directly by GC due to their reactivity, the analysis of volatile derivatives or reaction byproducts is feasible. mdpi.com

For the analysis of volatile species related to this compound, a GC system equipped with a suitable capillary column and a sensitive detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is employed. researchgate.netgoogle.com

Column Selection: The choice of the GC column is critical for achieving good separation. A variety of capillary columns with different stationary phases are available, and the selection depends on the polarity and volatility of the analytes. shimadzu.com For example, a nonpolar column like a 5% phenyl-methylpolysiloxane is often a good starting point for a wide range of compounds. google.com

Temperature Programming: The temperature of the GC oven is typically programmed to increase during the analysis. This allows for the separation of compounds with a range of boiling points, with more volatile compounds eluting first at lower temperatures and less volatile compounds eluting later at higher temperatures. google.com

Detection: Mass spectrometry is a highly versatile and sensitive detector for GC. mdpi.com GC-MS provides both quantitative information and mass spectra, which can be used for the definitive identification of the separated compounds by comparing them to spectral libraries.

Table 2: Example GC-MS Parameters for Volatile Compound Analysis

ParameterCondition
Column HP-5MS (30m x 0.25mm, 0.25µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial Temp: 60°C (hold 2 min) Ramp: 10°C/min to 280°C (hold 5 min)
Injector Temp 250°C
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

These parameters provide a general guideline and would need to be optimized for the specific volatile species associated with this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful, non-destructive technique that is particularly well-suited for the identification of functional groups and for monitoring the progress of chemical reactions in real-time. remspec.commt.com

The isocyanate group (-N=C=O) has a very strong and characteristic absorption band in the IR spectrum, typically appearing in the region of 2250-2285 cm⁻¹. remspec.comresearchgate.net This distinct peak is often well-separated from other absorptions, making it an excellent spectroscopic marker for the presence of isocyanates. remspec.com

The intensity of the isocyanate peak is directly proportional to its concentration, allowing for quantitative analysis and the monitoring of its consumption during a reaction. researchgate.net For example, in the formation of a urethane (B1682113), the disappearance of the isocyanate peak and the simultaneous appearance of peaks corresponding to the urethane linkage can be observed. mt.com

Modern Fourier Transform Infrared (FTIR) spectrometers, often equipped with fiber-optic probes, allow for in-situ and real-time monitoring of reactions. remspec.comresearchgate.net This provides valuable kinetic and mechanistic information. mt.com

Table 3: Characteristic IR Absorption Frequencies for this compound and Related Functional Groups

Functional GroupCharacteristic Absorption (cm⁻¹)Description
Isocyanate (-N=C=O) 2250 - 2285Strong, sharp, characteristic stretching vibration
Aromatic C-H 3000 - 3100Stretching vibrations
C-F (in -OCF₂H) 1000 - 1200Stretching vibrations
C-O-C (ether) 1050 - 1250Asymmetric and symmetric stretching
Urethane (-NH-C=O)-O- ~1700-1730 (C=O stretch) ~3300 (N-H stretch)Appear upon reaction with an alcohol
Urea (-NH-C=O)-NH- ~1630-1680 (C=O stretch) ~3300-3500 (N-H stretch)Appear upon reaction with an amine

The exact positions of these peaks can be influenced by the molecular environment and physical state of the sample.

Computational Chemistry and Theoretical Investigations of 4 Difluoromethoxy Phenyl Isocyanate

Electronic Structure and Molecular Geometry Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric properties of molecules. rsc.orgresearchgate.netnih.gov DFT calculations can determine the most stable conformation (the optimized geometry) of a molecule by finding the minimum energy arrangement of its atoms. From this, key parameters such as bond lengths, bond angles, and dihedral angles can be extracted.

For 4-(Difluoromethoxy)phenyl isocyanate, DFT calculations would reveal the influence of the electron-withdrawing difluoromethoxy (-OCHF₂) group on the geometry of the phenyl ring and the isocyanate (-NCO) moiety. The geometry of the isocyanate group is particularly important as its linearity and the bond lengths of N=C and C=O are directly related to its reactivity. Substituents on the phenyl ring can alter the electronic distribution throughout the molecule, affecting these geometric parameters. bohrium.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap generally implies higher reactivity. The difluoromethoxy group is expected to lower the energy of the LUMO, which is typically distributed over the isocyanate group and the aromatic ring, thereby potentially increasing the molecule's susceptibility to nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an isocyanate, the carbon atom of the -NCO group is highly electrophilic, making it the primary site for nucleophilic attack. researchgate.netresearchgate.net The MEP would show a strong positive potential in this region.

Below is a table of representative geometric and electronic parameters for phenyl isocyanate and a related substituted compound, calculated using DFT methods, which provides a basis for understanding the properties of this compound.

ParameterPhenyl Isocyanate4-Fluorophenyl-substituted oxadiazole
Bond Lengths (Å)
N=C~1.21N/A
C=O~1.18N/A
C-N (ring-NCO)~1.38N/A
Electronic Properties
HOMO Energy (eV)Varies with method-6.81
LUMO Energy (eV)Varies with method-1.78
HOMO-LUMO Gap (eV)Varies with method5.03

Note: Data is illustrative and based on typical values from DFT calculations on similar structures. ajchem-a.comnih.gov The exact values for this compound would require specific calculations.

Reaction Pathway Modeling and Transition State Analysis of Isocyanate Reactions

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify intermediates, transition states (TS), and calculate the activation energies that govern the reaction rate. mdpi.comworldscientific.com Isocyanates are known for their reactions with nucleophiles, such as alcohols, to form carbamates (urethanes). nih.gov

The reaction between an isocyanate and an alcohol can proceed through different mechanisms, which can be elucidated using DFT calculations. mdpi.com A common pathway involves the formation of a reactant complex, followed by a concerted step where the alcohol's oxygen attacks the isocyanate carbon while its proton is transferred to the nitrogen atom through a single transition state. mdpi.com Alternatively, the reaction can be stepwise, involving a zwitterionic intermediate. acs.org Computational modeling helps determine the most energetically favorable path.

Transition state analysis is a core component of this modeling. The transition state represents the highest energy point along the reaction coordinate. Its geometry reveals the critical atomic rearrangements during the bond-forming and bond-breaking processes. researchgate.net For the reaction of this compound with an alcohol, the transition state would likely involve a bent N=C=O angle, which increases the electrophilicity of the carbon atom, and the formation of a new C-O bond and an N-H bond. mdpi.com

The activation energy (the energy difference between the reactants and the transition state) is a key output of these calculations. The electron-withdrawing nature of the -OCHF₂ group at the para-position is expected to increase the positive charge on the isocyanate carbon, making it more electrophilic. nih.gov This increased electrophilicity would likely lower the activation energy for the nucleophilic attack by an alcohol, thus accelerating the reaction compared to unsubstituted phenyl isocyanate.

Below is a table summarizing typical energetic data for the computationally modeled reaction of phenyl isocyanate with methanol, representing a fundamental isocyanate reaction.

Reaction SpeciesDescriptionRelative Energy (kJ/mol)
ReactantsPhenyl Isocyanate + Methanol0
Reactant Complex (RC)Pre-reaction hydrogen-bonded complex-15 to -25
Transition State (TS)Highest energy point on the reaction path+100 to +120
ProductMethyl Phenylcarbamate-80 to -100

Note: Values are representative for a catalyst-free reaction in a non-polar solvent, based on published DFT studies on the phenyl isocyanate/methanol system. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Activity of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comuobasrah.edu.iq By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving significant time and resources in drug discovery and development.

For derivatives of this compound (e.g., ureas or carbamates formed from it), a QSAR study would begin by compiling a dataset of these molecules with their experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including steric, electronic, and hydrophobic properties.

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the molecules in the dataset are aligned, and their steric and electrostatic fields are calculated. mdpi.com Statistical methods are then used to build a model that correlates the variations in these fields with the variations in biological activity. The resulting model is often visualized using contour maps, which highlight regions around the molecule where modifications are likely to increase or decrease activity. For example, a map might show that a bulky, electropositive group at a certain position is favorable for high activity.

While no specific QSAR studies on derivatives of this compound have been published, the methodology is broadly applicable. A hypothetical study could explore their potential as inhibitors of a specific enzyme, leading to the design of more potent analogues.

The table below illustrates the type of data used to construct a QSAR model for a hypothetical series of enzyme inhibitors.

Compound DerivativeExperimental pIC₅₀ (-logIC₅₀)Steric Descriptor (Example)Electronic Descriptor (Example)
Derivative 16.51.2-0.3
Derivative 27.21.5-0.1
Derivative 35.91.1-0.5
Derivative 47.81.80.2

Molecular Docking Simulations for Ligand-Target Interactions of Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net It is a cornerstone of structure-based drug design, used to understand the molecular basis of a drug's action and to screen virtual libraries of compounds for potential new drugs.

For analogues of this compound, such as the corresponding ureas or carbamates, molecular docking could be used to investigate their potential to bind to and inhibit a target protein of therapeutic interest. The process begins with the three-dimensional structures of both the ligand and the protein receptor. The docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active site.

Each pose is evaluated using a scoring function, which estimates the binding affinity (often expressed as a docking score or binding energy). mdpi.com The pose with the best score is predicted as the most likely binding mode. Analysis of this predicted complex can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the protein's active site. mdpi.com

This information is invaluable for understanding structure-activity relationships at a molecular level. For instance, docking simulations might reveal that the difluoromethoxy group of a ligand fits into a specific hydrophobic pocket of the receptor, or that the urea (B33335) moiety forms crucial hydrogen bonds with the protein backbone. These insights can then guide the rational design of new analogues with improved binding affinity and, consequently, higher biological activity.

The following table provides a hypothetical example of molecular docking results for a series of analogues targeting a protein kinase.

AnalogueDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
Analogue A-8.5Leu25, Val33, Asp1452 (with Asp145, Gly28)
Analogue B-9.2Leu25, Tyr88, Asp1453 (with Asp145, Tyr88)
Analogue C-7.8Val33, Ile1301 (with Gly28)

Environmental Fate and Degradation Studies of Isocyanates with Relevance to 4 Difluoromethoxy Phenyl Isocyanate

Hydrolysis Kinetics and Identification of Degradation Products in Aquatic Environments

Isocyanates are characterized by their high reactivity towards nucleophiles, particularly water. This reactivity is the dominant process affecting their environmental fate in aquatic systems. nih.gov When 4-(Difluoromethoxy)phenyl isocyanate enters an aquatic environment, it is expected to undergo rapid hydrolysis.

The hydrolysis mechanism for aromatic isocyanates involves a two-step process. Initially, the isocyanate group (-NCO) reacts with water to form an unstable carbamic acid intermediate. This intermediate subsequently decomposes, yielding a primary amine and carbon dioxide gas. researchgate.netresearchgate.net In the case of this compound, this primary degradation product is 4-(Difluoromethoxy)aniline (B1299965).

If concentrations of the parent isocyanate are sufficient, the newly formed 4-(Difluoromethoxy)aniline can react with a remaining molecule of this compound to form a stable, substituted urea (B33335), N,N'-bis(4-(difluoromethoxy)phenyl)urea. researchgate.net

The rate of hydrolysis for aromatic isocyanates is generally rapid. For instance, the half-life of phenyl isocyanate in water can range from 20 seconds to 75.5 minutes, while 4,4'-methylenediphenyl diisocyanate (MDI) has a reported half-life of just 11 seconds under neutral conditions at 298 K. researchgate.netnih.gov This rapid degradation means that the parent isocyanate compound is unlikely to persist in aquatic environments. nih.govnoaa.gov The primary environmental consideration, therefore, shifts to the fate of its main hydrolysis product, 4-(Difluoromethoxy)aniline.

Table 1: Hydrolysis of Aromatic Isocyanates in Aquatic Environments
CompoundPrimary Hydrolysis ProductSecondary Product (if formed)Reaction Kinetics/Half-Life
This compound (Predicted)4-(Difluoromethoxy)anilineN,N'-bis(4-(difluoromethoxy)phenyl)ureaExpected to be rapid, by analogy to other aromatic isocyanates.
Phenyl IsocyanateAnilineN,N'-diphenylureaHalf-life ranges from 20 seconds to 75.5 minutes. nih.gov
4,4'-Methylene diphenyl diisocyanate (MDI)4,4'-Methylenedianiline (MDA)PolyureasHalf-life of 11 seconds at pH 7 and 298 K. researchgate.net

Atmospheric Degradation Pathways, including Reaction with Hydroxyl Radicals

In the atmosphere, the most significant chemical removal process for isocyanates is predicted to be their reaction with photochemically generated hydroxyl (OH) radicals. researchgate.netacs.org These radicals are highly reactive and are often referred to as the "detergent of the atmosphere" due to their role in oxidizing most chemicals found in the troposphere. harvard.edu

For aromatic isocyanates, the reaction with OH radicals predominantly occurs via addition to the aromatic ring, rather than by attacking the isocyanate group. researchgate.netacs.org Quantum chemistry studies on p-tolyl-isocyanate, a structural analog, indicate that the main reaction pathway is OH addition at the ortho-position relative to the isocyanate group, accounting for over half of the reaction branching. researchgate.netacs.org Other significant pathways include addition at the meta position and hydrogen abstraction from substituent groups. acs.org

Table 2: Atmospheric Degradation Pathways for Aromatic Isocyanates
CompoundPrimary Degradation PathwayKey ReactantMajor Reaction Site
This compound (Predicted)OxidationHydroxyl (OH) RadicalAddition to the aromatic ring.
p-Tolyl-isocyanate (as a proxy)OxidationHydroxyl (OH) RadicalAddition to the aromatic ring (ortho-position is dominant, 53.2%). researchgate.netacs.org
Phenyl Isocyanate (as a proxy)OxidationHydroxyl (OH) RadicalAddition to the aromatic ring. acs.org

Biodegradation Potential in Soil and Sediment Environments

Given the rapid hydrolysis of isocyanates, the biodegradation potential of the parent this compound in soil and sediment is considered negligible. nih.gov The focus of microbial degradation shifts to its primary hydrolysis product, 4-(Difluoromethoxy)aniline.

The biodegradation of aromatic compounds, including halogenated anilines, by microbial communities in soil and sediment is a well-documented process. nih.govresearchgate.net The rate and extent of this degradation depend on a multitude of environmental factors, including the availability of oxygen, pH, temperature, organic matter content, and the specific microbial populations present. tpsgc-pwgsc.gc.caunit.no

The presence of fluorine atoms in a molecule can have varied effects on its biodegradability. In some cases, fluorination can decrease persistence; for example, the fluorinated insecticide diflubenzuron has a soil half-life of only 2-3 days, significantly shorter than its chlorinated analog (6-12 months). acs.orgresearchgate.net This suggests that the fluorinated metabolite 4-(Difluoromethoxy)aniline may be susceptible to microbial degradation. Microorganisms utilize enzymes to break down aromatic rings, often leading to mineralization into carbon dioxide and water. nih.gov However, many halogenated aromatics can be persistent, and the specific pathways for the microbial degradation of difluoromethoxy-substituted anilines are not well-characterized.

Bioaccumulation and Persistence Assessments of Fluorinated Isocyanate Metabolites

The potential for bioaccumulation of this compound itself is extremely low due to its rapid transformation via hydrolysis in the environment. nih.govnih.gov Therefore, any assessment of bioaccumulation and persistence must focus on its primary metabolite, 4-(Difluoromethoxy)aniline.

The persistence of a chemical in the environment relates to its resistance to degradation from biotic and abiotic processes. While some fluorinated compounds are known for their extreme persistence (e.g., perfluoroalkyl substances), this is not a universal characteristic of all organofluorine compounds. nih.govnorman-network.net As noted, some fluorinated agrochemicals are designed for reduced environmental stability. acs.orgresearchgate.net

Bioaccumulation potential is the tendency of a substance to be taken up and stored in the tissues of living organisms. It is often correlated with the substance's hydrophobicity (measured by the octanol-water partition coefficient, log Kₒw) and its resistance to metabolic breakdown. researchgate.net While specific data for 4-(Difluoromethoxy)aniline is limited, related compounds like chloroanilines are known to be persistent and have the potential for long-range environmental transport. nih.gov The difluoromethoxy group is known to enhance the chemical stability of molecules it is substituted onto, which could contribute to the persistence of the aniline metabolite. nbinno.com A thorough assessment would require experimental data on the log Kₒw, metabolic pathways, and persistence of 4-(Difluoromethoxy)aniline to determine if it is likely to bioaccumulate in food chains.

Applications in Advanced Materials and Specialized Organic Molecules

Synthesis of Fluorinated Polyurethanes and Polyureas with Tailored Properties

The incorporation of fluorine into polyurethanes (PUs) and polyureas (PURs) is a well-established strategy to enhance their properties. Fluorinated PUs and PURs often exhibit improved thermal stability, chemical resistance, and unique surface properties such as low surface energy, leading to hydrophobicity and oleophobicity. nih.gov The synthesis of these polymers typically involves the reaction of a diisocyanate with a polyol (for PUs) or a diamine (for PURs). l-i.co.uknih.gov

While specific research detailing the synthesis of polyurethanes and polyureas using 4-(difluoromethoxy)phenyl isocyanate is not extensively documented in publicly available literature, the principles of polyurethane and polyurea chemistry suggest its utility in creating fluorinated polymers with tailored properties. The difluoromethoxy group (OCF₂H) is a lipophilic hydrogen-bond donor, a property that can influence the intermolecular interactions within the polymer matrix.

The structure of the isocyanate plays a crucial role in determining the final properties of the polyurethane. mdpi.com Aromatic isocyanates, such as this compound, generally lead to more rigid polymers compared to their aliphatic counterparts. The presence of the difluoromethoxy group would be expected to modify the properties of the resulting polymer in several ways:

Thermal Stability: The high bond energy of the C-F bonds can enhance the thermal stability of the polymer.

Chemical Resistance: The fluorine content can increase resistance to chemical attack.

Surface Properties: The low polarizability of the C-F bond can lead to materials with low surface energy, resulting in hydrophobic and oleophobic surfaces. This is advantageous for applications such as specialized coatings. researchgate.net

Solubility and Processing: The difluoromethoxy group can affect the solubility of the polymer in various solvents, which is an important consideration for processing and application.

The synthesis of polyureas from isocyanates and diamines is a rapid reaction that typically does not require a catalyst. nih.govresearchgate.net The urea (B33335) linkages formed contribute to strong intermolecular hydrogen bonding, leading to materials with high melting points and good thermal stability. The incorporation of the 4-(difluoromethoxy)phenyl moiety would introduce fluorine into the polyurea backbone, likely enhancing its performance characteristics in a similar manner to polyurethanes.

Table 1: Potential Effects of Incorporating this compound into Polyurethanes and Polyureas

PropertyExpected Influence of the Difluoromethoxy GroupRationale
Thermal StabilityIncreasedHigh C-F bond energy
Chemical ResistanceIncreasedInertness of C-F bonds
Surface EnergyDecreasedLow polarizability of the difluoromethoxy group
Hydrophobicity/OleophobicityIncreasedLow surface energy
Mechanical PropertiesModifiedAltered intermolecular hydrogen bonding and chain packing

Development of Novel Heterocyclic Compounds and Pharmacophores utilizing Isocyanates

Isocyanates are versatile reagents in organic synthesis, serving as precursors for a wide array of heterocyclic compounds. The electrophilic carbon atom of the isocyanate group is susceptible to attack by nucleophiles, initiating cyclization reactions to form various ring systems.

A notable example of the utility of this compound in the synthesis of heterocyclic compounds is demonstrated in the preparation of substituted pyrazolines. In a patented process, this compound is reacted with a 3-(4-chlorophenyl)-2-pyrazoline derivative to yield 1-[(4-difluoromethoxy-phenyl)-carbamoyl]-3-(4-chlorophenyl)-2-pyrazoline. This reaction highlights the role of the isocyanate as a key reagent for introducing a substituted carbamoyl group onto a pre-existing heterocyclic core.

The difluoromethoxy group is also of significant interest in the design of pharmacophores, which are the essential steric and electronic features of a molecule required for its biological activity. The inclusion of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoromethoxy group, in particular, can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, while offering different physicochemical properties.

Role as a Precursor in Agrochemical Synthesis

The utility of this compound extends to the agrochemical industry, where it serves as a precursor for the synthesis of pesticides. A key example is its use in the preparation of 1-(substituted-phenylcarbamoyl)-3-halophenyl-2-pyrazolines, which have been shown to be effective in combating arthropods.

In the synthesis of these agrochemicals, this compound is reacted with a substituted 2-pyrazoline. The resulting N-phenylcarbamoyl pyrazoline derivatives have demonstrated insecticidal and acaricidal properties.

Table 2: Synthesis of a Pyrazoline-based Agrochemical using this compound

Reactant 1Reactant 2ProductApplication
This compound3-(4-chlorophenyl)-5-(4-chlorophenyl)-2-pyrazoline1-[(4-difluoromethoxy-phenyl)-carbamoyl]-3-(4-chlorophenyl)-5-(4-chlorophenyl)-2-pyrazolineArthropod control

This application underscores the importance of the this compound as a building block for complex organic molecules with specific biological activities in the agricultural sector.

Applications in Drug Discovery and Medicinal Chemistry Lead Compound Development

The difluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to modulate the physicochemical properties of drug candidates, including lipophilicity, metabolic stability, and binding affinity. While direct applications of this compound in drug discovery are not extensively reported, its structural motifs are found in compounds with therapeutic potential.

Protein kinases are a major class of drug targets in oncology and other diseases. nih.govnih.gov The 4-anilinoquinazoline scaffold is a well-known pharmacophore for kinase inhibitors. nih.gov The incorporation of a difluoromethyl group on the aniline portion of this scaffold has been explored in the design of potential kinase inhibitors. researchgate.net While not directly involving the isocyanate, this demonstrates the recognized value of the difluoromethoxy-phenyl moiety in the design of enzyme modulators. The isocyanate could serve as a reactive handle to introduce this beneficial group onto various molecular scaffolds during lead optimization.

1,4-Dihydropyridines (DHPs) are an important class of heterocyclic compounds with a wide range of pharmacological activities, most notably as calcium channel blockers used in the treatment of hypertension. ijirset.comwjpmr.com The synthesis of DHPs often involves the Hantzsch reaction, a multi-component condensation. nih.govresearchgate.net While there is no direct evidence of using this compound in the classical Hantzsch synthesis, fluorinated phenyl groups are often incorporated into DHP structures to enhance their therapeutic properties. For instance, fluorinated benzaldehydes are common starting materials. It is conceivable that derivatives of this compound could be used to synthesize novel DHP analogues with modified pharmacological profiles.

Functional Materials Development (e.g., specialized coatings, adhesives, and foams)

The properties imparted by the difluoromethoxy group make this compound a promising monomer for the development of functional materials such as specialized coatings, adhesives, and foams.

Coatings: Polyurethane and polyurea coatings are widely used for their durability, chemical resistance, and protective properties. nih.govdau.edu The incorporation of this compound into these coatings could lead to surfaces with low friction, anti-fouling, and easy-to-clean properties due to the low surface energy conferred by the fluorine atoms. researchgate.net

Adhesives: Polyurethane adhesives are known for their strong bonding capabilities to a variety of substrates. henkel-adhesives.com By introducing the difluoromethoxy-phenyl moiety, it may be possible to tailor the adhesive's properties, such as its thermal stability and resistance to harsh chemical environments.

Foams: Polyurethane foams are extensively used in insulation and cushioning applications. The properties of the foam are highly dependent on the structure of the isocyanate and polyol used. While specific studies are lacking, the use of this compound could potentially lead to foams with enhanced fire retardancy or other specialized characteristics.

Q & A

Q. What are the recommended methods for synthesizing 4-(Difluoromethoxy)phenyl isocyanate in laboratory settings?

  • Methodological Answer : The synthesis typically involves reacting a precursor chloride (e.g., 4-(difluoromethoxy)phenylacetyl chloride) with α-cyano-m-phenoxybenzyl alcohol in anhydrous dichloromethane. Pyridine is used as a catalyst, and sodium borohydride may be employed as a reducing agent. After reaction completion, the product is purified via silica gel column chromatography. Key parameters include:
Reaction ComponentCondition/Detail
SolventAnhydrous CH₂Cl₂
CatalystPyridine
Reducing AgentNaBH₄ (optional, depending on substrate)
PurificationSilica gel column chromatography
Yield Range2.01–6.29 g (variable based on scale)
Elemental Analysis Accuracy≤3% error (C, H, N, F)

NMR characterization (in CDCl₃) is critical for confirming structure, with distinct shifts for the difluoromethoxy group (~δ 6.8–7.2 ppm for aromatic protons) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Gas Chromatography (GC) : Quantifies purity by separating unreacted precursors or side products. Optimal conditions include a non-polar column (e.g., DB-5) and flame ionization detection .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the difluoromethoxy group exhibits characteristic splitting patterns due to coupling with fluorine atoms .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and F with <3% deviation from theoretical values .
  • FT-IR : Detects the isocyanate group (N=C=O) via a sharp peak near ~2270 cm⁻¹ .

Q. What safety considerations and handling protocols are critical when working with this compound?

  • Methodological Answer :
  • Storage : Store at 0–6°C under inert gas (N₂/Ar) to prevent moisture-induced polymerization .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent toxic gas release .
  • Transport : Classified as UN 6.1 (Toxic) ; use UN-certified packaging for air/sea freight .
  • Documentation : Follow FAIR data principles to ensure reproducibility and safety compliance .

Advanced Research Questions

Q. How can this compound be utilized in the design of novel polymeric materials with tailored properties?

  • Methodological Answer : The difluoromethoxy group enhances thermal stability and imparts hydrophobicity. Applications include:
  • Polyurethane Synthesis : React with diols (e.g., polyethylene glycol) to form fluorinated polyurethanes with enhanced chemical resistance. Optimize molar ratios (e.g., 1:1.2 isocyanate:diol) and cure at 80°C for 24 hours .
  • Biomolecule Functionalization : Conjugate with thiol-containing proteins (e.g., albumin) via Michael addition, achieving >90% coupling efficiency in pH 7.4 buffer .
  • Covalent Organic Frameworks (COFs) : Use as a crosslinker in Schiff-base reactions with diamines. Monitor crystallinity via XRD .

Q. What strategies can be employed to address contradictions in reported reactivity data of this compound across different studies?

  • Methodological Answer :
  • Controlled Replication : Standardize reaction conditions (solvent purity, temperature, catalyst batch) to isolate variables .
  • Advanced Kinetics : Use stopped-flow UV-Vis spectroscopy to track real-time isocyanate consumption (λ = 250–300 nm) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of the difluoromethoxy group on reaction barriers .
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from heterogeneous studies, adjusting for publication bias .

Q. What are the mechanistic insights into the reactivity of this compound with nucleophiles under varying reaction conditions?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic attack by stabilizing transition states. Rate constants (k) increase 2–3× compared to non-polar solvents .
  • Steric Hindrance : The difluoromethoxy group at the para position reduces steric bulk, favoring regioselective reactions. For example, reaction with aniline proceeds at k = 0.15 M⁻¹s⁻¹ in THF .
  • Catalysis : Lewis acids (e.g., ZnCl₂) enhance reactivity with alcohols by polarizing the N=C=O group. Use 5 mol% catalyst for optimal yield .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.